![molecular formula C12H10BrNOS B1272451 {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-33-5](/img/structure/B1272451.png)
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the molecular formula C12H10BrNOS . It has a molecular weight of 296.18 g/mol . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for “{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” is 1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” is a solid compound with a melting point of 94 - 95.5°C .
Applications De Recherche Scientifique
Organic Synthesis
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol: is a versatile compound in organic synthesis. It can be used as a building block for the synthesis of more complex molecules. For instance, it has been successfully synthesized through S-alkylation and used to create secondary heterocyclic alcohols . These compounds are valuable for constructing pharmacologically active molecules that can serve as potential medications or research chemicals.
Biomedical Research
In biomedical research, this compound’s structural features make it a candidate for creating new therapeutic agents. The presence of a pyridinyl group and a bromophenyl moiety suggests potential antibacterial and antifungal properties, as these structures are commonly seen in drugs with such activities .
Proteomics
As a biochemical for proteomics research, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol can be used to study protein interactions and functions. It may serve as a tag or linker molecule in the identification and quantification of proteins, aiding in the understanding of complex biological processes .
Materials Science
The compound’s molecular structure indicates potential applications in materials science, particularly in the development of biomedical materials , electronic materials , and energy storage systems . Its ability to form stable bonds with various substrates could be exploited in creating innovative materials with enhanced properties.
Anticancer Research
Given the structural similarity to triazole derivatives known for their anticancer properties, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol could be investigated for its efficacy against cancer cells. It might act as a precursor for synthesizing novel anticancer agents .
Antioxidant and Anticonvulsant Studies
The compound’s framework is conducive to antioxidant and anticonvulsant effects. Research could explore its potential as a lead compound for developing treatments for oxidative stress-related diseases and seizure disorders .
Safety and Hazards
The safety information for “{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJUUPVVBMWQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377141 |
Source


|
| Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
CAS RN |
338982-33-5 |
Source


|
| Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



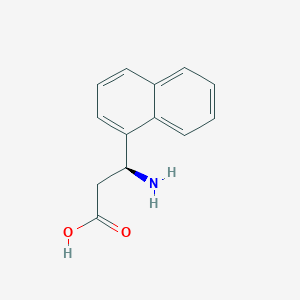

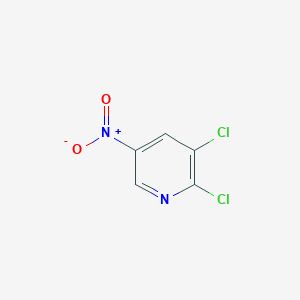
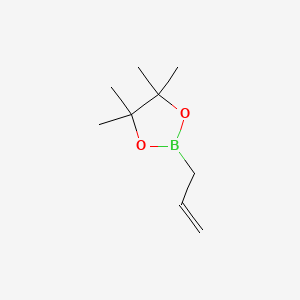
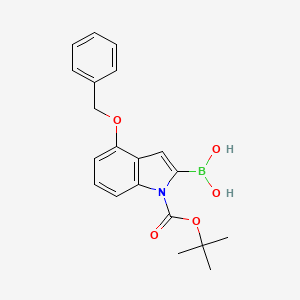
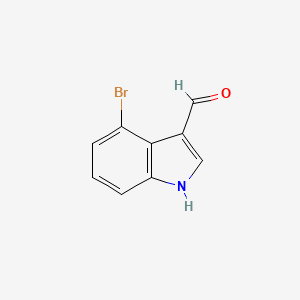
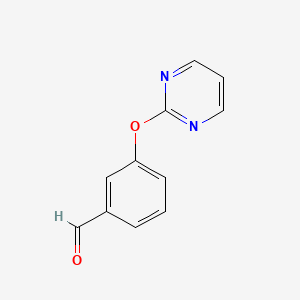
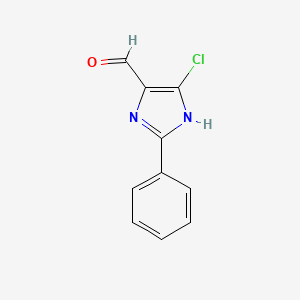
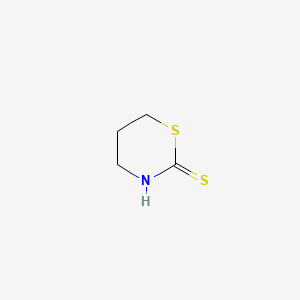
![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)